N,N-Dimethyl-2-(4-piperidinyloxy)benzamide N,N-Dimethyl-2-(4-piperidinyloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 902837-08-5
VCID: VC3241521
InChI: InChI=1S/C14H20N2O2/c1-16(2)14(17)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11/h3-6,11,15H,7-10H2,1-2H3
SMILES: CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide

CAS No.: 902837-08-5

Cat. No.: VC3241521

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide - 902837-08-5

Specification

CAS No. 902837-08-5
Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name N,N-dimethyl-2-piperidin-4-yloxybenzamide
Standard InChI InChI=1S/C14H20N2O2/c1-16(2)14(17)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11/h3-6,11,15H,7-10H2,1-2H3
Standard InChI Key QZVWCKYONJDMEW-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2
Canonical SMILES CN(C)C(=O)C1=CC=CC=C1OC2CCNCC2

Introduction

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is a synthetic compound with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of approximately 248.32 g/mol . This compound belongs to the class of benzamides, which are characterized by a benzene ring attached to a carbonyl group (C=O) linked to an amine or amide. The presence of a piperidinyloxy moiety and two dimethyl groups on the benzamide core contributes to its unique biological activity.

Biological Activity and Potential Applications

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its structure suggests potential interactions with receptors involved in neurological processes, such as serotonin and dopamine receptors, which could influence mood regulation and behavior. Preliminary studies indicate that compounds with similar structures may have implications in treating conditions like depression and anxiety.

Potential ApplicationsDescription
NeuropharmacologyModulation of neurotransmitter systems
Mood RegulationPotential influence on serotonin and dopamine receptors
Analgesic PropertiesPossible affinity for opioid receptors

Research Findings and Mechanism of Action

Research on N,N-Dimethyl-2-(4-piperidinyloxy)benzamide focuses on its binding affinity to various receptors, particularly those associated with neurotransmitter systems. The compound may act as an agonist or antagonist at specific receptor sites, influencing pathways related to mood regulation and pain perception. Studies suggest that compounds with similar structures demonstrate affinity for opioid receptors, which could indicate potential analgesic properties.

Mechanism of ActionDescription
Receptor InteractionPotential agonist or antagonist activity at neurotransmitter receptors
Neurological EffectsInfluence on mood and behavior through serotonin and dopamine modulation

Comparison with Similar Compounds

N,N-Dimethyl-2-(4-piperidinyloxy)benzamide is distinct from other benzamide derivatives due to its specific combination of a dimethyl group and a piperidine ring. This unique structure may enhance its biological activity compared to simpler benzamides or other derivatives.

CompoundStructural FeaturesUnique Aspects
N,N-DimethylbenzamideSimple benzamide structureLacks piperidine moiety
4-PiperidinylbenzamideContains piperidine but lacks dimethylationMore focused on piperidine interaction
N-Methyl-2-(4-piperidinyloxy)benzamideSimilar structure but only mono-methylatedPotentially different pharmacological profiles
N,N-Diethyl-2-(4-piperidinyloxy)benzamideEthyl groups instead of methylMay exhibit different solubility and activity

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